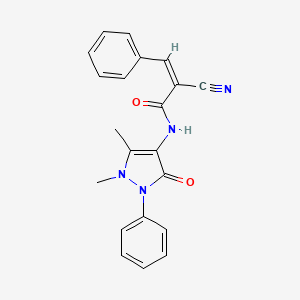

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide

Description

The compound (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide is a synthetic acrylamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, a cyano (CN) group, and a conjugated enamide system. Its (Z)-configuration at the double bond influences molecular geometry, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-15-19(21(27)25(24(15)2)18-11-7-4-8-12-18)23-20(26)17(14-22)13-16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,26)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUXIAYYOLWARJ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone

-

Formation of the Pyrazole Ring

Reactants: Hydrazine hydrate and acetylacetone.

Conditions: Reflux in ethanol.

Product: 1,5-Dimethyl-3-oxo-2-phenylpyrazole.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the pyrazole ring, which is a common pharmacophore, makes it a candidate for drug development.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs.

- Stereoelectronic Effects: The (Z)-configuration in the target compound may restrict rotation, influencing binding to biological targets or crystal packing, unlike non-stereospecific analogs .

Key Observations :

- Stereochemical Control: The target compound’s (Z)-configuration may arise from steric hindrance during synthesis, contrasting with non-stereospecific methods for 3h and pyrazole-acetamides .

- Reactivity with Nucleophiles: The acrylamide group in the target compound and Compound 17 is susceptible to nucleophilic attack (e.g., by glutathione), but the cyano group may accelerate this process compared to non-cyano analogs .

Physicochemical and Crystallographic Properties

Table 3: Spectroscopic and Crystallographic Data

Key Observations :

- Hydrogen Bonding : The pyrazole-acetamide in forms R22(10) graph-set motifs via N–H···O bonds, a feature likely shared by the target compound due to its amide and keto groups .

- Cyan Group Effects: The cyano group in 3h and the target compound may reduce solubility in polar solvents compared to methoxy-substituted analogs .

Biological Activity

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| Common Name | (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide |

| CAS Number | 561291-62-1 |

| Molecular Formula | C21H18N4O3 |

| Molecular Weight | 374.4 g/mol |

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrazol compounds exhibit significant anti-inflammatory effects. In vitro studies have shown that (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage models. This suggests a mechanism for reducing inflammation through the modulation of immune responses .

Case Study:

In a study assessing the compound's effect on inflammatory markers, it was found that at non-cytotoxic concentrations, the compound reduced nitrite production and cytokine levels significantly compared to control groups. The compound was tested in vivo using a CFA-induced paw edema model, where it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs .

2. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The structure of (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide allows for interaction with various biological targets involved in cancer progression.

Mechanism of Action:

The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Further studies are necessary to elucidate specific pathways involved .

In Vitro Assays

In vitro assays conducted on J774 murine macrophage cells demonstrated that (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenyprop-2-enamide did not exhibit cytotoxicity at concentrations up to 100 μM. The compound inhibited polymorphonuclear leukocyte migration by 63.2%, outperforming indomethacin, which showed only 45.3% inhibition .

In Vivo Studies

The efficacy of the compound was further evaluated in animal models for inflammatory diseases:

Q & A

Q. What are the optimized synthetic routes for (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide?

A common method involves coupling 4-aminoantipyrine derivatives with activated carboxylic acids using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or similar solvents. Triethylamine is often added to maintain basicity, and reactions are typically conducted at low temperatures (273 K) to minimize side reactions . Purification via recrystallization (e.g., from methylene chloride) yields high-purity crystals suitable for structural analysis.

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl groups), and hydrogen-bonding networks .

- FT-IR and NMR : Confirm functional groups (amide C=O at ~1700 cm⁻¹ in IR) and stereochemistry (e.g., Z-configuration via coupling constants in ¹H NMR) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for [M-H]⁻ ions) .

Q. What biological activities are associated with structurally related pyrazole-acetamide derivatives?

Analogous compounds exhibit antifungal, insecticidal, and antipyretic activities due to structural mimicry of benzylpenicillin lateral chains or coordination with biological targets . For example, 4-nitrophenylacetamide derivatives show enhanced bioactivity via nitro group electron-withdrawing effects .

Advanced Research Questions

Q. How do substituents influence the supramolecular architecture of this compound?

Substituents like cyano or nitro groups alter intermolecular interactions. For instance:

- Hydrogen bonding : Amide N–H···O and weak C–H···O interactions form R₂²(10) motifs, creating 2D networks .

- Steric effects : Bulky groups (e.g., dichlorophenyl) increase dihedral angles (up to 80.7°) between aromatic rings, affecting crystal packing .

- Electron-withdrawing groups : Enhance dipole interactions, stabilizing crystal lattices .

Q. What methodological approaches resolve contradictions in biological activity data for derivatives?

- Comparative SAR studies : Test derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) to correlate structure with antifungal/insecticidal efficacy .

- Docking simulations : Use crystallographic data (e.g., PDB entries from related structures) to model interactions with enzymes like cytochrome P450 or penicillin-binding proteins .

Q. How can computational modeling optimize the design of derivatives with improved activity?

Q. What challenges arise in resolving stereochemistry during synthesis?

The Z-configuration of the propenamide group requires:

Q. How do crystallographic parameters inform formulation strategies for drug delivery?

High torsional rigidity (e.g., amide group twist angles ~177.5°) reduces conformational flexibility, improving stability but potentially limiting solubility. Co-crystallization with cyclodextrins or PEG derivatives can enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.